molecular formula C5H12N4O2 B1582128 2-Amino-4-guanidinobutanoic acid CAS No. 2978-24-7

2-Amino-4-guanidinobutanoic acid

Cat. No. B1582128
CAS RN: 2978-24-7
M. Wt: 160.17 g/mol
InChI Key: IFPQOXNWLSRZKX-UHFFFAOYSA-N
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Description

2-Amino-4-guanidinobutanoic acid, also known as L-2-Amino-4-guanidinobutyric acid, is a compound with the molecular formula C5H12N4O2 . It is an L-arginine metabolite that has been used in intestinal transport studies . It is functionally related to butyric acid and is a conjugate acid of 4-guanidinobutanoate .


Synthesis Analysis

The synthesis of 2-Amino-4-guanidinobutanoic acid involves the use of Aldolases and Transaminases . Additionally, it has been found that the genome harbors genes which encode the biosynthesis of 4-guanidinobutanoic acid from L-arginine . These genes are not located in a single cluster, but distributed in different loci .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-guanidinobutanoic acid is characterized by an average mass of 160.174 Da and a monoisotopic mass of 160.096024 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-guanidinobutanoic acid include a molecular formula of C5H12N4O2, an average mass of 160.174 Da, and a monoisotopic mass of 160.096024 Da .

Scientific Research Applications

Oxidant-Antioxidant Capacity

  • Oxidant-Antioxidant System Effects : Dietary Guanidinoacetic acid (GAA), a derivative of 2-Amino-4-guanidinobutanoic acid, has been studied for its impact on the oxidant-antioxidant system in humans. A study revealed that oral GAA supplementation increased fasting plasma superoxide dismutase (SOD), suggesting a potential benefit as a dietary supplement, particularly in enhancing the SOD-boosting capacity (Ostojić, Stojanović, & Olcina, 2015).

Structural and Proton Affinities

  • Proton Affinities and Biological Activity : Research on the structures and proton affinities of several non-standard amino acids, including 2-Amino-4-guanidinobutanoic acid, has been conducted. This study provided insights into the correlation between structures, proton affinities, and biological activity of these amino acids (Rožman, 2012).

Synthesis and Applications in Peptides

  • Synthesis for Cyclic Depsipeptides : The synthesis of an amino acid residue, a variant of 2-Amino-4-guanidinobutanoic acid, for use in cyclic depsipeptides like callipeltins A and D, has been described. This synthesis process is crucial for creating specific compounds used in peptide research (Thoen, Morales-Ramos, & Lipton, 2002).

Cellular Delivery in Biomedical Research

  • Antisense Peptide Nucleic Acid Delivery : The conjugation of 2,4-diaminobutanoic acid (a related compound) with guanidinylated peptide dendrons has been investigated for the delivery of antisense peptide nucleic acid in biomedical research. This demonstrates the potential application in gene therapy and molecular medicine (Gabas & Nielsen, 2019).

Role in Antifungal Natural Products

  • Antifungal Compound Synthesis : The role of 4-guanidinobutanoate, derived from arginine, in the production of zwitterionic polyketides by Streptomyces bacteria, highlights its potential application in developing antifungal agents and understanding natural product biosynthesis (Hong, Fill, & Leadlay, 2013).

Metabolomics and Biomarker Studies

  • Biomarker for Neurotoxicity : Levels of 4-guanidinobutanoic acid in urine were significantly higher in rats exposed to acrylamide, indicating its potential as a biomarker for neurotoxicity and for assessing chronic low-dose exposure effects on health (Wang et al., 2015).

Enzymatic Functions in Metabolism

  • Agmatinases in Metabolic Functions : Agmatinases, which convert agmatine (1-amino-4-guanidinobutane) to putrescine, are part of the Mn2+-dependent ureahydrolase family and play a crucial role in various metabolic functions, especially in the brain. Their unique characteristics among ureahydrolases make them a subject of interest in enzymology and metabolic studies (Romero et al., 2017).

Safety And Hazards

2-Amino-4-guanidinobutanoic acid is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to the skin, and poses a risk of serious damage to the eyes. Prolonged exposure can lead to serious damage to health, and there is a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

2-amino-4-(diaminomethylideneamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPQOXNWLSRZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952214
Record name 2-Amino-4-carbamimidamidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-guanidinobutanoic acid

CAS RN

2978-24-7
Record name Norarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-carbamimidamidobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SK Grant, BG Green, J Stiffey-Wilusz, PL Durette… - Biochemistry, 1998 - ACS Publications
… l-2-Amino-4-guanidinobutanoic acid was synthesized from homoserine. Displacement of … HCl in ethyl acetate furnished l-2-amino-4-guanidinobutanoic acid as a bis hydrochloride salt. …
Number of citations: 68 pubs.acs.org
JY Chang, NZ Li, WM Wang, CT Liu… - Journal of Peptide …, 2021 - Wiley Online Library
… (S)-2-Amino-4-guanidinobutanoic acid (Agb) and (S)-2-amino-3-guanidinopropanoic acid (Agp) were either incorporated by solid phase guanidinylation following literature protocols 18 …
Number of citations: 3 onlinelibrary.wiley.com
S Rossiter, CL Smith, M Malaki, M Nandi… - Journal of medicinal …, 2005 - ACS Publications
The enzyme DDAH metabolizes methylarginines that are inhibitors of nitric oxide synthase (NOS). Substrate-based inhibitors of mammalian DDAH have been synthesized, with …
Number of citations: 71 pubs.acs.org
LH Kuo, JH Li, HT Kuo, CY Hung, HY Tsai… - Biochemistry, 2013 - ACS Publications
… Peptides containing (S)-2-amino-4-guanidinobutanoic acid (Agb) were synthesized by solid phase guanidinylation using established protocols. (9, 47) The disulfide bond of the folded …
Number of citations: 18 pubs.acs.org
HT Kuo, SL Liu, WC Chiu, CJ Fang, HC Chang… - Amino Acids, 2015 - Springer
… Peptides containing (S)-2-amino-4-guanidinobutanoic acid (Agb) were synthesized by solid phase guanidinylation (Cheng et al. 2012b; Wu et al. 2013). However, peptides containing (…
Number of citations: 13 link.springer.com
CK Schissel, CE Farquhar, A Loas… - ACS Chemical …, 2023 - ACS Publications
… ), d-Dpa (diphenylalanine), d-Dab (diaminobutyric acid), Pip (aminopiperidine-carboxylic acid), d-Amf (aminomethylphenylalanine), and d-Gba (2-amino-4-guanidinobutanoic acid). …
Number of citations: 2 pubs.acs.org
A De Prins, A Van Eeckhaut, I Smolders… - Current Medicinal …, 2020 - ingentaconnect.com
The neuromedin U peptide sequence is highly conserved between various species. Neuromedin U is involved in a variety of physiological processes. It exerts its effects via two …
Number of citations: 6 www.ingentaconnect.com

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